Technical Whitepaper: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid in Advanced Medicinal Chemistry
Technical Whitepaper: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid in Advanced Medicinal Chemistry
Executive Summary
The compound 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a highly specialized, fluorinated heterocyclic building block used extensively in modern drug discovery[1]. By locking the indazole core into its 2H-tautomeric form and introducing a fluorine atom at the 5-position, this scaffold provides unique physicochemical properties. It is primarily utilized as a synthetic intermediate for central nervous system (CNS) therapeutics, including 5-HT receptor antagonists and cannabinoid receptor ligands[2][3]. This guide details the structural rationale, physicochemical profiling, and a self-validating synthetic methodology for this critical compound.
Physicochemical Profiling
To facilitate experimental design, the core quantitative data and structural parameters of the compound are summarized below[1][4].
| Parameter | Value / Description |
| Chemical Name | 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid |
| CAS Number | 1780234-79-8 |
| Molecular Formula | C₉H₇FN₂O₂ |
| Molecular Weight | 194.16 g/mol |
| SMILES String | O=C(O)C1=C2C=C(F)C=CC2=NN1C |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, sealed, dry environment |
| Primary Application | Amide coupling vector for CNS-active APIs |
Structural Logic & Medicinal Chemistry Rationale
In drug development, every atomic substitution must be driven by causality. The design of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid relies on three distinct structural modifications:
-
5-Fluoro Substitution : Fluorine acts as a bioisostere for hydrogen. Due to its high electronegativity and small Van der Waals radius, it blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the 5-position without adding significant steric bulk. This dramatically increases the metabolic half-life of the final active pharmaceutical ingredient (API).
-
N2-Methylation (Tautomeric Lock) : Unsubstituted indazoles rapidly interconvert between 1H and 2H tautomers in solution. Methylating the N2 position permanently locks the scaffold into the 2H conformation[3]. This alters the spatial trajectory of the 3-carboxylic acid vector and forces the N1 nitrogen to act strictly as a hydrogen-bond acceptor, which is critical for selective target engagement (e.g., differentiating between CB1 and CB2 receptors).
-
3-Carboxylic Acid : Serves as the primary synthetic handle for downstream amide coupling with various amines (e.g., piperidines or amino acid derivatives) to generate the final drug molecules[2].
Diagram 1: Structural logic and pharmacological causality of the compound's functional groups.
Synthetic Methodology & Regioselective Control
The synthesis of 2-alkyl-2H-indazoles is notoriously challenging due to the thermodynamic preference for N1-alkylation[2]. To achieve high purity of the N2-isomer, the synthesis must proceed through a protected ester intermediate, followed by rigorous chromatographic resolution.
Diagram 2: Step-by-step synthetic workflow emphasizing regioselective separation.
Self-Validating Experimental Protocol
The following methodology ensures high-fidelity synthesis. Every step incorporates a self-validating analytical check to guarantee causality and structural integrity before proceeding.
Step 1: Carboxylic Acid Protection (Esterification)
-
Procedure : Suspend 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.
-
Causality : The carboxylic acid must be masked as a methyl ester. If left unprotected, the subsequent alkylation step would result in competitive O-alkylation, destroying the yield.
-
Self-Validation : Analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ 181) is fully replaced by the ester mass ([M+H]⁺ 195).
Step 2: N-Alkylation
-
Procedure : Dissolve the methyl ester (1.0 eq) in acetone. Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (MeI, 1.2 eq). Stir at 40°C for 4 hours[2].
-
Causality : K₂CO₃ deprotonates the indazole, creating a delocalized anion. MeI attacks this anion, yielding a kinetic/thermodynamic mixture of N1-methyl and N2-methyl regioisomers. Acetone is used as a polar aprotic solvent to maximize the nucleophilicity of the indazole anion.
-
Self-Validation : Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The starting material spot must disappear, replaced by two distinct new spots representing the N1 and N2 isomers.
Step 3: Chromatographic Resolution & NMR Validation (Critical Step)
-
Procedure : Purify the crude mixture via silica gel column chromatography.
-
Causality : The 2H-indazole (N2-methyl) isomer possesses a more zwitterionic character and a higher dipole moment than the 1H-indazole isomer. Consequently, it interacts more strongly with the polar silica stationary phase[3].
-
Self-Validation (TLC & NMR) :
-
TLC Check : The N1-methyl isomer elutes first (R_f ~ 0.6). The desired N2-methyl isomer elutes second (R_f ~ 0.3). Collect the slower-eluting fractions.
-
NMR Check (Definitive) : Perform a ¹H NOESY NMR experiment on the isolated N2 product. In the discarded N1-isomer, the N-CH₃ protons will show a strong NOE cross-peak with the C7-aromatic proton. In your desired N2-isomer, this N-CH₃ to C7-H correlation must be completely absent. This negative NOE result definitively validates the 2H-indazole regiochemistry.
-
Step 4: Saponification (Deprotection)
-
Procedure : Dissolve the purified N2-methyl ester in a 1:1 mixture of Methanol and H₂O. Add NaOH (2.0 eq) and reflux for 2 hours[2]. Cool to room temperature and slowly acidify with 2N HCl until precipitation ceases (pH ~2-3). Filter and dry the white solid under vacuum.
-
Causality : Base-catalyzed hydrolysis cleaves the ester back to the active carboxylic acid. The biphasic solvent ensures solubility of both the organic ester and the resulting sodium salt.
-
Self-Validation : Run a standard ¹H NMR (DMSO-d6). The sharp singlet at ~3.9 ppm (corresponding to the ester -OCH₃ group) must be completely absent, confirming total conversion to 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid.
References
- Google Patents. "US8507528B2 - 2-alkyl-indazole compounds for the treatment of certain cns-related disorders." United States Patent and Trademark Office.
-
PubChem . "Indazole-3-carboxylic acid | CID 78250." National Center for Biotechnology Information (NIH). URL:[Link]
-
PubMed Central (PMC) . "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities." National Institutes of Health (NIH). URL:[Link]
Sources
- 1. 1780234-79-8|5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. US8507528B2 - 2-alkyl-indazole compounds for the treatment of certain cns-related disorders - Google Patents [patents.google.com]
- 3. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
